ETHYL 3-{[(TERT-BUTOXY)CARBONYL](METHYL)AMINOPROPANOATE
Overview
Description
ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE: is a chemical compound with the molecular formula C11H21NO4 . It is commonly used in organic synthesis, particularly as a building block in the preparation of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is often used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE typically involves the reaction of ethyl 3-aminopropanoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow microreactor systems. This method allows for efficient and controlled introduction of the tert-butoxycarbonyl group into the molecule .
Chemical Reactions Analysis
Types of Reactions: ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The tert-butoxycarbonyl group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Deprotection of the BOC group is typically achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Corresponding amines.
Substitution: Free amines after deprotection.
Scientific Research Applications
ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide and protein derivatives.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE involves the protection of amine groups during chemical reactions. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site. The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
- ETHYL 3-{(TERT-BUTOXY)CARBONYLPROPANOATE
- ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE
Comparison: ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE is unique due to the presence of a methyl group attached to the amine. This structural feature can influence the compound’s reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
ethyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-15-9(13)7-8-12(5)10(14)16-11(2,3)4/h6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLXDIGKZGAVQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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